2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one
Description
This compound features a 4H-pyran-4-one core substituted at position 2 with a methyl-linked 4-(2-methoxyphenyl)piperazine moiety and at position 5 with a 3-methylphenyl methoxy group. The 3-methylphenyl methoxy group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-6-5-7-20(14-19)17-31-25-18-30-21(15-23(25)28)16-26-10-12-27(13-11-26)22-8-3-4-9-24(22)29-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWJCMRHYPZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Stability and Degradation
The compound’s stability under varying conditions has been systematically studied:
Degradation Pathways :
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Hydrolytic cleavage : The pyranone ring opens under acidic conditions, yielding a dicarboxylic acid derivative.
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Oxidative degradation : UV exposure generates reactive oxygen species, leading to aryl ring hydroxylation.
Functional Group Reactivity
The compound’s reactivity is dominated by its piperazine and pyranone groups:
Piperazine Motety
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Nucleophilic substitution : Reacts with alkyl halides to form quaternary ammonium salts .
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Coordination chemistry : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen lone pairs, forming stable complexes .
Pyranone Ring
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Electrophilic aromatic substitution : Bromination occurs at the 3-position of the pyranone ring.
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Reduction : Catalytic hydrogenation reduces the 4-keto group to a hydroxyl group, altering pharmacological activity .
Methoxybenzyl Group
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Demethylation : Strong bases (e.g., BBr₃) cleave the methyl ether to a phenol, enhancing solubility .
Analytical Characterization of Reactions
Advanced techniques validate reaction outcomes:
Mechanistic Insights
Scientific Research Applications
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects in conditions like hypertension and depression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
- Key Differences :
- Aryl Methoxy Group : 2-Chlorobenzyl vs. 3-methylphenyl methoxy.
- Piperazine Substituent : 2-Fluorophenyl vs. 2-methoxyphenyl.
2-{[4-(5-Chloronaphthalene-2-sulfonyl)piperazin-1-yl]methyl}-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one
- Key Differences :
- Piperazine Group : Bulky 5-chloronaphthalene-2-sulfonyl substituent vs. 2-methoxyphenyl.
- Aryl Methoxy Group : 4-Fluorophenyl vs. 3-methylphenyl.
- Implications: The sulfonyl group increases molecular weight (543.01 vs. The fluorophenyl group may enhance metabolic stability compared to methylphenyl .
Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., 2-(3-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
- Key Differences: Core Structure: Pyrido-pyrimidinone vs. pyranone. Substituents: Piperazine at position 7 vs. position 2.
- Implications: The pyrido-pyrimidinone core may confer rigidity, influencing binding to kinase targets. Positional differences in piperazine substitution could alter selectivity profiles .
Functional Group Analysis
Piperazine Modifications
- Target Compound: 4-(2-Methoxyphenyl)piperazine.
- Analog : 4-(2-Fluorophenyl)piperazine ().
- Fluorine’s electronegativity may strengthen hydrogen bonding but reduce lipophilicity.
Aryl Methoxy Groups
Physicochemical and Pharmacokinetic Profiles
Research Implications
- Target Selectivity : The 2-methoxyphenyl group in the target compound may favor serotonin receptor subtypes (e.g., 5-HT1A) over dopamine receptors, unlike fluorophenyl analogs .
- Therapeutic Potential: Structural similarities to pyrrol-2-one derivatives () suggest possible anti-inflammatory or kinase-inhibitory activity, warranting further enzymatic assays.
Biological Activity
The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one , often referred to as a pyran derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure
The molecular formula of the compound is , indicating the presence of a piperazine moiety and a pyran structure, which are known to be associated with various biological activities.
Antitumor Activity
Pyran derivatives have been extensively studied for their antitumor properties . Research indicates that compounds similar to the one in focus exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain pyran derivatives can inhibit cell proliferation with IC50 values in the low micromolar range (e.g., 0.25 - 0.59 µM) against multiple cancer types including leukemia and solid tumors .
Table 1: Cytotoxicity of Pyran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HI-60 | 0.25 |
| 5f | HCT-116 | 0.29 |
| 5g | UACC-62 | 0.36 |
| 7k | NCI-H460 | 0.42 |
Antimicrobial Activity
In addition to antitumor effects, the compound shows promising antimicrobial activity . Studies have reported moderate to excellent antibacterial effects against various strains, attributed to the electron-withdrawing groups in its structure which enhance its reactivity .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in neuropharmacology .
- Cell Cycle Arrest : By inducing cell cycle arrest, these compounds prevent cancer cells from proliferating, leading to increased apoptosis in malignant cells .
- Reactive Oxygen Species (ROS) : Certain studies suggest that the compound may induce oxidative stress in cancer cells, further contributing to its anticancer effects .
Study on Antitumor Effects
In a recent study published in the Bull. Chem. Soc. Ethiop., several pyran derivatives were synthesized and tested for their cytotoxic effects against a panel of cancer cell lines. The study highlighted that derivatives with specific substituents showed enhanced activity, indicating the importance of structural modifications in optimizing efficacy .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of pyran derivatives revealed that modifications at the piperazine ring significantly affected their antibacterial potency. The study concluded that compounds with halogen substituents exhibited superior activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
